5-chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c1-13-11-17(14-5-7-21-8-6-14)23-24(13)10-9-22-19(25)16-12-15(20)3-4-18(16)26-2/h3-8,11-12H,9-10H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVLPEUETABKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=C(C=CC(=C2)Cl)OC)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and inflammation. Understanding its mechanisms of action, efficacy, and safety profile is crucial for its development as a therapeutic agent.
Research indicates that compounds similar to 5-chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide often function as inhibitors of specific kinases involved in cancer progression. The pyrazole moiety is known to interact with various biological targets, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including those structurally related to 5-chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide. For instance:
- In vitro studies : Compounds in this class exhibited significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values ranged from 0.95 nM to 49.85 μM, indicating potent activity against these cell lines .
Anti-inflammatory Effects
The compound also shows promise in modulating inflammatory pathways. Pyrazole derivatives have been linked to the inhibition of pro-inflammatory cytokines and the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.
Case Study 1: Antitumor Efficacy
A study evaluated the effects of a closely related pyrazole derivative on tumor growth in vivo. The results indicated a significant reduction in tumor size compared to control groups, supporting the compound's potential as an anticancer agent.
Case Study 2: Inhibition of Kinases
Another investigation focused on the compound's ability to inhibit Aurora-A kinase, a key player in cell cycle regulation. The study reported an IC50 value of 0.067 µM, suggesting strong inhibitory potential that could be leveraged for therapeutic applications .
Safety Profile
While promising, the safety profile of 5-chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide requires thorough investigation. Preliminary studies indicate manageable toxicity levels; however, comprehensive toxicological assessments are necessary before clinical application.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5-chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide are compared below with three analogs from the literature and patents.
Structural and Physicochemical Comparison
The following table summarizes key parameters:
*LogP estimates based on substituent contributions (e.g., chloro: +0.5, methoxy: -0.3, pyridine: +0.7).
Key Observations
The trifluoropropyl and triazolo-oxazin moieties in ’s compound further elevate LogP (~3.8), likely enhancing blood-brain barrier penetration .
’s isopropyl-methyl pyrazole introduces steric bulk, which could modulate selectivity for kinase active sites compared to the target’s smaller 5-methyl-pyrazole .
Heterocyclic Diversity :
- The triazolo-oxazin ring in introduces conformational rigidity, a feature absent in the target compound, which may influence binding kinetics .
Q & A
Q. What are the established synthetic routes for 5-chloro-2-methoxy-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide?
The compound is synthesized via multi-step protocols involving:
- Condensation reactions between pyrazole intermediates and benzamide derivatives, optimized under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions.
- Functional group modifications , such as methoxy and chloro substitutions, achieved using selective reagents like phosphorus oxychloride or methyl iodide.
- Purification via column chromatography or recrystallization, with yields typically ranging from 40–65% depending on reaction conditions .
Q. How is structural characterization performed for this compound?
Characterization relies on:
- Elemental analysis (C, H, N) to confirm purity (>95%).
- Spectral techniques :
- ¹H/¹³C NMR to verify substituent positions (e.g., pyridinyl and methoxy groups).
- IR spectroscopy to identify amide C=O stretching (~1650–1700 cm⁻¹) and aromatic C–H vibrations.
- LC-MS for molecular ion confirmation (e.g., [M+H]+ at m/z ~469).
Q. What in vitro models are used for preliminary biological evaluation?
- Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) assays for anticonvulsant activity screening.
- Cell viability assays (e.g., MTT) to assess cytotoxicity in HEK-293 or HepG2 cell lines.
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological activity and target affinity?
- PASS (Prediction of Activity Spectra for Substances) software predicts potential pharmacological effects (e.g., anticonvulsant, kinase inhibition) based on structural descriptors.
- Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding modes with targets like GABA receptors or voltage-gated ion channels. Key interactions include:
- Hydrogen bonding between the pyridinyl nitrogen and receptor residues.
- Hydrophobic contacts with the benzamide aromatic ring .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-response reevaluation : Ensure consistent molar concentrations and vehicle controls.
- Metabolic stability assessment : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated).
- Target-specific assays : Confirm selectivity via radioligand binding or CRISPR-edited cell lines to isolate receptor contributions .
Q. What strategies improve aqueous solubility without compromising bioactivity?
- Structural modifications : Introduce hydrophilic groups (e.g., –OH, –SO₃H) at the pyrazole N-ethyl side chain.
- Prodrug design : Link the benzamide moiety to hydrolyzable esters or phosphate groups.
- Co-crystallization with cyclodextrins or surfactants to enhance dissolution .
Q. How are molecular interactions with target proteins analyzed experimentally?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (KD values).
- X-ray crystallography or cryo-EM resolves binding poses (e.g., amide carbonyl coordination to Mg²+ in enzyme active sites).
- Mutagenesis studies validate critical residues (e.g., alanine scanning) .
Q. What approaches optimize pharmacokinetic properties during lead optimization?
- LogP adjustment : Reduce hydrophobicity by replacing the 5-methyl group on pyrazole with polar substituents.
- Plasma protein binding assays : Measure % unbound fraction using equilibrium dialysis.
- In silico ADMET prediction : Tools like SwissADME assess permeability (e.g., Blood-Brain Barrier score) and metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
